ADU-S100 (also known as MIW815) is a synthetic cyclic dinucleotide (CDN) designed to activate the Stimulator of Interferon Genes (STING) pathway. [, , , , , , , ] This pathway is a critical component of the innate immune system, responsible for detecting and responding to the presence of foreign or abnormal DNA within cells. [, , , , ] ADU-S100 acts as a potent STING agonist, meaning it binds to and activates the STING protein, leading to a cascade of downstream signaling events. [, , , , ]
ADU-S100 demonstrates superior activation of the STING pathway compared to natural CDNs, making it a promising candidate for cancer immunotherapy. [, ] Its ability to induce a robust immune response has sparked research into its potential applications in various cancer types. [, , , , , , , , , , , , ]
ADU-S100's mechanism of action involves binding to and activating the STING protein located within the endoplasmic reticulum of cells. [, , , , , , , , , , , , , , ] This activation initiates a signaling cascade that leads to the production of type I interferons (IFNs) such as IFN-β, and proinflammatory cytokines including TNF-α, IL-6, and CCL2. [, , , , , , , , , , , , , ] These cytokines play a crucial role in stimulating both innate and adaptive immune responses against cancer cells.
ADU-S100's activation of the STING pathway in antigen-presenting cells, particularly dendritic cells (DCs), is crucial for its antitumor activity. [, , , , ] This activation leads to DC maturation and antigen presentation, ultimately priming and activating tumor-specific CD8+ T cells. [, , , , , , , ] These cytotoxic T cells are then equipped to recognize and destroy cancer cells throughout the body, contributing to tumor regression and long-term immune memory against the tumor. [, , , , , , , , , , , , ]
Enhancing Immune Checkpoint Blockade: ADU-S100 has demonstrated synergy with immune checkpoint inhibitors like anti-PD-1/PD-L1. [, , , , , , ] This combination therapy has shown efficacy in various cancer models, including melanoma, colon carcinoma, pancreatic adenocarcinoma, and breast cancer. [, , , , , , ] The combination enhances tumor control, prolongs survival, and promotes durable immunity by boosting the infiltration of immune cells into the tumor microenvironment and augmenting T cell responses. [, , , , , , ]
Reprogramming the Tumor Microenvironment: ADU-S100 can transform "cold" tumors with low immune cell infiltration into "hot" tumors that are more responsive to immunotherapy. [, ] This reprogramming involves the recruitment and activation of immune cells, particularly CD8+ T cells, into the tumor microenvironment. [, ] This shift towards an immune-active environment enhances the efficacy of other therapies, such as immune checkpoint inhibitors. [, ]
Synergistic Effects with Other Immunotherapies: ADU-S100 has shown promise in combination with other immunotherapies, such as interleukin-15 (IL-15). [, ] This combination therapy exhibits potent antitumor activity in prostate cancer models, inducing significant tumor regression and durable immunity. [, ] The synergy stems from the combined activation of both innate and adaptive immune responses, leading to enhanced NK cell and T cell activation and cytotoxicity. [, ]
Overcoming Immune Tolerance: In preclinical models of breast cancer, ADU-S100 combined with PD-L1 blockade and OX40 stimulation effectively overcame immune tolerance. [] This approach led to enhanced tumor antigen-specific CD8+ T cell priming and tumor regression. []
Targeting Specific Cell Populations: Encapsulating cGAMP, the natural ligand of STING, in virus-like particles (cGAMP-VLP) preferentially delivers it to dendritic cells. [] This targeted delivery enhances antitumor efficacy and surpasses the effects of ADU-S100 in inducing systemic tumor-specific T cell responses. []
Optimizing Delivery Systems: Exploring alternative delivery methods, such as liposomal formulations [] or targeted nanoparticles [], could enhance ADU-S100's bioavailability, reduce potential side effects, and improve its therapeutic index.
Personalized Medicine: Identifying predictive biomarkers for ADU-S100 responsiveness will be crucial for selecting patients most likely to benefit from STING agonist therapy. []
Addressing Tumor Resistance: Understanding the mechanisms of resistance to STING agonists, such as tumor cell-intrinsic STING suppression, will be crucial for developing strategies to overcome limitations and improve clinical efficacy. [, ]
Translational Research: Advancing ADU-S100 into further clinical trials, particularly in combination with other immunotherapies, will be essential to validate its safety and efficacy in humans. [, , ]
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6